molecular formula C11H13BrO2 B6358661 2-(4-Bromo-3-methylphenyl)-2-methyl-1,3-dioxolane CAS No. 56256-10-1

2-(4-Bromo-3-methylphenyl)-2-methyl-1,3-dioxolane

Cat. No.: B6358661
CAS No.: 56256-10-1
M. Wt: 257.12 g/mol
InChI Key: ZZVMBBZUQYZNPA-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-methylphenyl)-2-methyl-1,3-dioxolane is an organic compound characterized by a dioxolane ring substituted with a bromo-methylphenyl group

Properties

IUPAC Name

2-(4-bromo-3-methylphenyl)-2-methyl-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO2/c1-8-7-9(3-4-10(8)12)11(2)13-5-6-14-11/h3-4,7H,5-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZVMBBZUQYZNPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2(OCCO2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-methylphenyl)-2-methyl-1,3-dioxolane typically involves the reaction of 4-bromo-3-methylbenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds via the formation of an acetal intermediate, which then cyclizes to form the dioxolane ring. The reaction conditions often include:

    Catalyst: Acidic catalysts such as p-toluenesulfonic acid or sulfuric acid.

    Solvent: Common solvents include toluene or dichloromethane.

    Temperature: The reaction is typically carried out at reflux temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-methylphenyl)-2-methyl-1,3-dioxolane can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or aldehyde.

    Reduction Reactions: The bromine atom can be reduced to a hydrogen atom.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like DMF.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Major Products

    Substitution: Products include 2-(4-azido-3-methylphenyl)-2-methyl-1,3-dioxolane.

    Oxidation: Products include 2-(4-bromo-3-methylbenzaldehyde)-2-methyl-1,3-dioxolane.

    Reduction: Products include 2-(3-methylphenyl)-2-methyl-1,3-dioxolane.

Scientific Research Applications

2-(4-Bromo-3-methylphenyl)-2-methyl-1,3-dioxolane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antibacterial or antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of materials with specific properties, such as polymers or resins.

Mechanism of Action

The mechanism by which 2-(4-Bromo-3-methylphenyl)-2-methyl-1,3-dioxolane exerts its effects depends on its specific application. For instance, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved can vary widely depending on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-3-methylphenyl)(methyl)sulphane
  • Methyl 4-bromo-3-methylbenzoate
  • 4-Bromo-3-methylphenol

Uniqueness

2-(4-Bromo-3-methylphenyl)-2-methyl-1,3-dioxolane is unique due to its dioxolane ring structure, which imparts specific chemical properties and reactivity. This distinguishes it from other similar compounds that may lack this ring structure or have different substituents, leading to variations in their chemical behavior and applications.

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